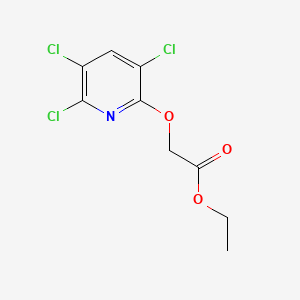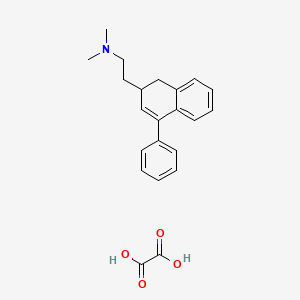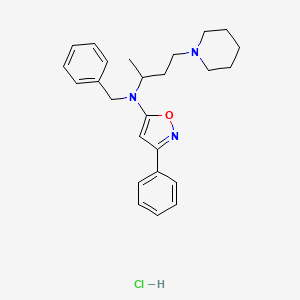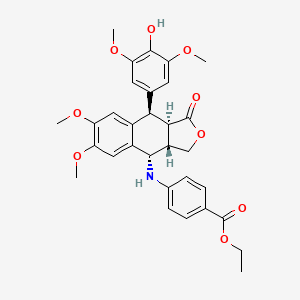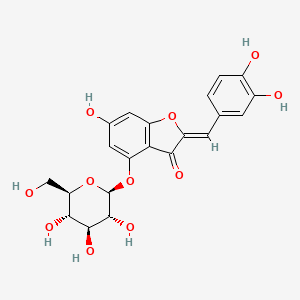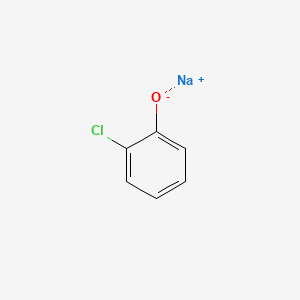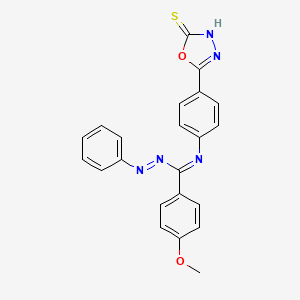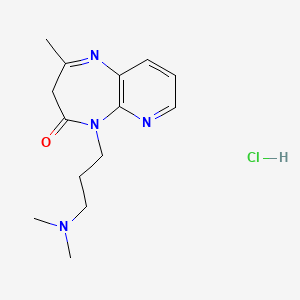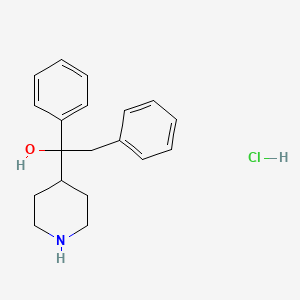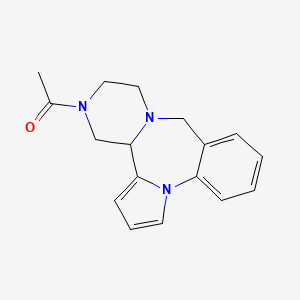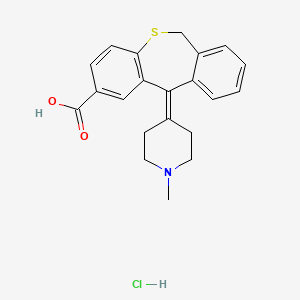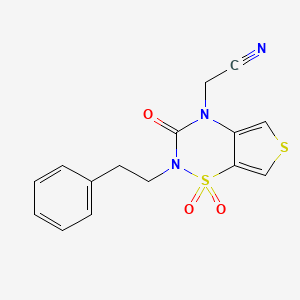
Carbocyclic-2',3'-hydroxy-xylo-6-mercaptopurine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C-2’,3’-OH-xylo-ara-6-SH-purinen is a complex organic compound with the molecular formula C11H15N5O2 It is known for its unique structure, which includes a purine base attached to a cyclopentane ring with hydroxyl and thiol groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C-2’,3’-OH-xylo-ara-6-SH-purinen typically involves multiple steps, starting with the preparation of the purine base. The purine base is then modified to introduce the hydroxyl and thiol groups. Common reagents used in these reactions include acetic acid, formic acid, and xylonic acid . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired modifications are achieved.
Industrial Production Methods
Industrial production of C-2’,3’-OH-xylo-ara-6-SH-purinen may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
C-2’,3’-OH-xylo-ara-6-SH-purinen undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to modify the purine base.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can yield a variety of ethers and esters.
Wissenschaftliche Forschungsanwendungen
C-2’,3’-OH-xylo-ara-6-SH-purinen has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is used in the production of specialized chemicals and materials
Wirkmechanismus
The mechanism of action of C-2’,3’-OH-xylo-ara-6-SH-purinen involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, affecting their activity and function. This interaction is mediated by the hydroxyl and thiol groups, which can form hydrogen bonds and disulfide bridges with target molecules .
Vergleich Mit ähnlichen Verbindungen
C-2’,3’-OH-xylo-ara-6-SH-purinen can be compared with other similar compounds, such as:
Carbocyclic-2’,3’-hydroxy-xylo-6-mercaptopurine: Similar in structure but with different functional groups.
6H-Purine-6-thione: Shares the purine base but lacks the cyclopentane ring.
Cyclopentanemethanol derivatives: Similar ring structure but different substituents
Eigenschaften
CAS-Nummer |
118333-19-0 |
|---|---|
Molekularformel |
C11H14N4O3S |
Molekulargewicht |
282.32 g/mol |
IUPAC-Name |
9-[(1R,2S,3S,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione |
InChI |
InChI=1S/C11H14N4O3S/c16-2-5-1-6(9(18)8(5)17)15-4-14-7-10(15)12-3-13-11(7)19/h3-6,8-9,16-18H,1-2H2,(H,12,13,19)/t5-,6-,8+,9+/m1/s1 |
InChI-Schlüssel |
CSPPGTBBWFVGTB-YGBUUZGLSA-N |
Isomerische SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1N2C=NC3=C2NC=NC3=S)O)O)CO |
Kanonische SMILES |
C1C(C(C(C1N2C=NC3=C2NC=NC3=S)O)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



